molecular formula C16H18N2OS B2731162 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide CAS No. 2191265-74-2

3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B2731162
CAS No.: 2191265-74-2
M. Wt: 286.39
InChI Key: QBEQQMHIVPHKPB-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a thiophene ring at the 3-position of the pyrrolidine scaffold and an m-tolyl (meta-methylphenyl) substituent on the carboxamide nitrogen. The thiophene moiety introduces electron-rich π-systems, which may influence intermolecular interactions, while the m-tolyl group contributes steric and electronic effects distinct from para- or ortho-substituted analogs.

Properties

IUPAC Name

N-(3-methylphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-4-2-5-14(10-12)17-16(19)18-8-7-13(11-18)15-6-3-9-20-15/h2-6,9-10,13H,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEQQMHIVPHKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with m-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name Pyrrolidine Substituent Carboxamide Substituent Additional Features Key References
3-(Thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide Thiophen-2-yl m-Tolyl None Synthesized via methods analogous to
N-Phenylpyrrolidine-1-carbothioamide None Phenyl Thioamide (C=S) instead of carboxamide
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridin-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide 2,2,2-Trifluoroethyl Complex aryl-morpholino Morpholino-pyridine, trifluoroethyl
N-(3-Phenylprop-2-ynyl)-N-tosyl-1-methyl-1H-pyrrole-2-carboxamide 1-Methylpyrrole Tosyl/propargylphenyl Alkyne linkage, tosyl protecting group
Key Observations:
  • Thiophene vs. Replacing the carboxamide oxygen with sulfur (as in the thioamide analog ) reduces hydrogen-bonding capacity but increases lipophilicity.
  • Complex Derivatives: The trifluoroethyl and morpholino-pyridine substituents in the patent compound demonstrate how bulkier groups influence solubility and pharmacokinetics, contrasting with the simpler thiophene and m-tolyl groups.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, analyzed using graph set theory , reveal critical differences:

  • Target Compound: The carboxamide group (-CONH-) likely forms R₂²(8) motifs (two donors/acceptors creating an 8-membered ring), common in carboxamides. The thiophene may engage in weak C–H···S interactions.
  • Thioamide Analog : The thioamide (-CSNH-) forms weaker hydrogen bonds due to sulfur’s lower electronegativity, leading to less stable crystal lattices and lower melting points.
  • Morpholino Derivative : The morpholino group introduces N–H···O hydrogen bonds, while the trifluoroethyl group may disrupt packing via steric effects, as observed in Mercury CSD analyses .

Biological Activity

3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a synthetic compound belonging to the class of pyrrolidine carboxamides. Its unique structure, featuring a thiophene ring and an m-tolyl group, makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2OC_{16}H_{18}N_2O with a molecular weight of approximately 286.4 g/mol. The presence of both thiophene and m-tolyl groups contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of thiophene-2-carboxylic acid with m-toluidine, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to ensure high yield and purity .

Anticancer Properties

Recent studies indicate that 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Key Findings:

  • IC50 Values: The compound showed IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell lines .
  • Mechanism of Action: The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and cell cycle arrest in the sub-G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial effects. Preliminary data suggest activity against certain bacterial strains, although specific MIC values are yet to be published.

Comparative Analysis

To better understand the biological activity of 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamideThiophene + m-TolylAnticancer~10
3-(thiophen-2-yl)pyrrolidine-1-carboxamideThiophene onlyLower activity>50
N-(m-tolyl)pyrrolidine-1-carboxamidem-Tolyl onlyMinimal activity>100

Case Study 1: MCF-7 Cell Line

In a study examining the effects on the MCF-7 breast cancer cell line, 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis, with increased levels of caspase activation observed.

Case Study 2: A549 Cell Line

Similar results were obtained with the A549 lung cancer cell line, where the compound demonstrated comparable cytotoxicity. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

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